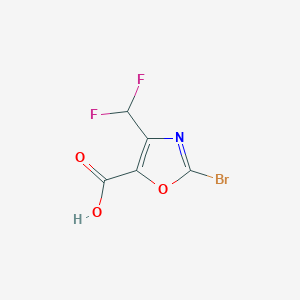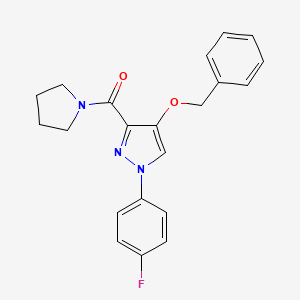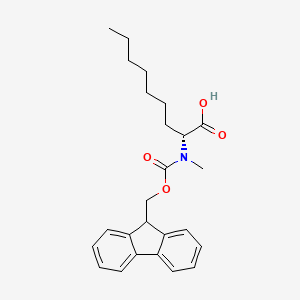
Fmoc-D-MeAnon(2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-MeAnon(2)-OH is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a derivative of the amino acid alanine and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Fmoc-D-MeAnon(2)-OH involves the inhibition of specific proteins involved in cell proliferation. This compound has been shown to target the Akt/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, Fmoc-D-MeAnon(2)-OH induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
Fmoc-D-MeAnon(2)-OH has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while sparing normal cells. Furthermore, Fmoc-D-MeAnon(2)-OH has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fmoc-D-MeAnon(2)-OH in lab experiments is its specificity for cancer cells. This compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. However, one limitation of using Fmoc-D-MeAnon(2)-OH is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
Future research on Fmoc-D-MeAnon(2)-OH should focus on its potential use as a therapeutic agent for various diseases. In addition to cancer, this compound may have applications in the treatment of other diseases characterized by dysregulated cell proliferation, such as Alzheimer's disease and Parkinson's disease. Furthermore, studies should be conducted to determine the optimal dosage and administration of Fmoc-D-MeAnon(2)-OH in humans. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies to minimize its toxicity.
Métodos De Síntesis
The synthesis of Fmoc-D-MeAnon(2)-OH involves several steps, including the protection of the amino group, the introduction of the Fmoc group, and the coupling of the alanine derivative with the MeAnon(2) group. The final product is obtained through deprotection of the Fmoc group.
Aplicaciones Científicas De Investigación
Fmoc-D-MeAnon(2)-OH has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Furthermore, Fmoc-D-MeAnon(2)-OH has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.
Propiedades
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCBCVGMZEERZ-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-MeAnon(2)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


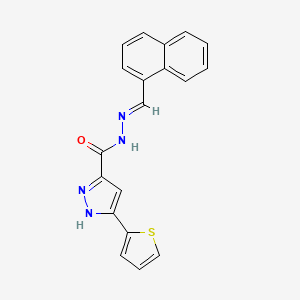

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)
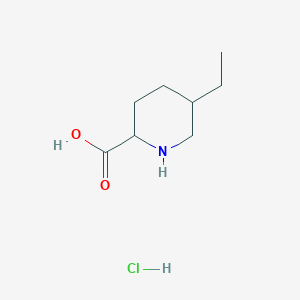
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)

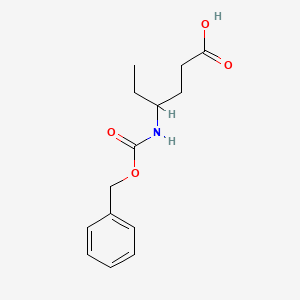
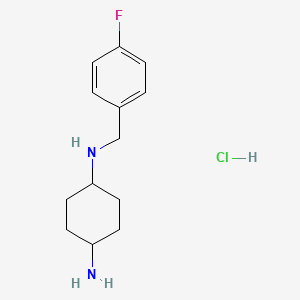
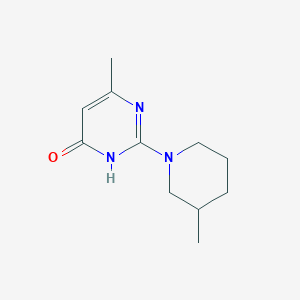
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)
